molecular formula C22H14NiO4 B1590886 Nickel naphthenate CAS No. 61788-71-4

Nickel naphthenate

Cat. No.: B1590886
CAS No.: 61788-71-4
M. Wt: 401 g/mol
InChI Key: UIEKYBOPAVTZKW-UHFFFAOYSA-L
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Description

Nickel naphthenate is a useful research compound. Its molecular formula is C22H14NiO4 and its molecular weight is 401 g/mol. The purity is usually 95%.
The exact mass of the compound Naphthenic acids, nickel salts is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Applications

  • Nanometer Spherical β-Ni(OH)2 Cathode Materials : Naphthenic acids are used in a novel synthesis route for producing nanometer β-Ni(OH)2 cathode materials with high electrochemical performances. This involves a hydrothermal stripping technique synthesis where nickel-loaded organic phases of naphthenic acid are stripped by water to recover nickel as hydroxide precipitates. These materials demonstrate higher discharge specific capacity and excellent capacity retention in electrochemical applications (Chen et al., 2014).

Environmental and Analytical Chemistry

  • Removal of Naphthenic Acids Using Adsorption Processes : The adsorption process, particularly using activated carbon and nickel-based alumina (Ni-Al2O3), has shown effectiveness in removing Naphthenic acids (NAs) from solutions. This method evaluates the total organic carbon (TOC) before and after adsorption, indicating a significant removal capacity (Azad et al., 2013).

  • Analysis of Naphthenic Acids in Crude Oils and Environmental Samples : Advanced analytical methods, including mass spectrometry, are applied to characterize naphthenic acids in crude oils and environmental samples. This characterization is crucial for understanding their contribution to oil sands acid numbers and assessing their environmental impact (Barrow et al., 2003).

Industrial and Chemical Processes

  • Synthesis of Antistatic Diesel Additives : Naphthenic acids are utilized in synthesizing hydroxyesters and complexes of chromium, nickel, and cobalt salts, which are used as antistatic diesel additives. These additives exhibit significant antistatic properties, with chromium and nickel salts showing notable effectiveness (Abdullaeva et al., 2011).

  • Catalytic Reforming of Toluene and Naphthalene : Nickel salts, specifically nickel nitrate, are used as precursors in the catalytic reforming of model tar substances like toluene and naphthalene. This process utilizes char supported nickel catalysts for effective tar removal (Qian & Kumar, 2017).

Corrosion Analysis and Prevention

  • Analysis of Naphthenic Acid Corrosion (NAC) : Naphthenic acid corrosion is a significant concern in industries dealing with crude oil. Detailed analyses using techniques like Scanning Electron Microscope (SEM) and X-ray Diffraction (XRD) provide insights into the corrosion mechanism and the role of nickel in these processes (Mazlan et al., 2018).

Biodegradation and Environmental Mitigation

  • **Biodegradation ofNaphthenic Acids**: Studies have shown that naphthenic acids, present in oil sands process-affected water (OSPW), can be reduced in toxicity through microbial degradation. This biodegradation process alters the composition of naphthenic acids, significantly reducing their concentration and environmental impact (Del Rio et al., 2006).
  • Ozonation for Naphthenic Acids Removal : Chemical oxidation using ozone has been investigated as a method to mitigate the toxicity of oil sands process water contaminated with naphthenic acids. This process has proven effective in significantly reducing naphthenic acids concentration and associated toxicity (Scott et al., 2008).

Catalysis and Chemical Synthesis

  • Nickel(II) Complexes in Ethylene Oligomerization : Novel nickel(II) complexes bearing N,P ligands have shown significant catalytic activity in ethylene oligomerization, indicating the potential for these complexes in industrial catalysis applications (Sun et al., 2002).

  • Removal of Naphthenic Acids by Fixed-Bed Catalytic Esterification : Catalytic esterification has been used to remove naphthenic acids from crude oils, reducing corrosion problems in refinery equipment and improving oil properties. This process demonstrates the efficacy of SnO–Al2O3 as a catalyst in a fixed-bed reactor (Wang et al., 2014).

Visual Treatment of Nickel Ions

  • Visual Treatment of Nickel(II) Ions in Petroleum Samples : A novel composite adsorbent embedded with a ligand has been developed for the effective and visual treatment of nickel ions in petroleum samples. This adsorbent is highly selective and shows rapid response, indicating its utility in the detection and removal of nickel ions (Shahat et al., 2018).

Mechanism of Action

Target of Action

Naphthenic acids, nickel salts primarily target the metal ions in diverse applications . Naphthenic acids are a complex mixture of predominately alkyl-substituted cycloaliphatic carboxylic acids and a small amount of acyclic acids present in crude oil, heavy oil, and in oil sands bitumen . They are toxic components in refinery wastewater and in oil sand extraction water and lead to corrosion problems within the oil refineries .

Mode of Action

The mode of action of Naphthenic acids, nickel salts involves a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production They are covalent, hydrophobic coordination complexes .

Biochemical Pathways

It is known that naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway, which can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme a (coa) thioesters . Anaerobic NA degradation has also been reported via the production of benzoyl-CoA as an intermediate and/or through the involvement of methanogens or nitrate, sulfate, and iron reducers .

Pharmacokinetics

It is known that naphthenic acids are a complex mixture of organic compounds released during bitumen extraction from mined oil sands that are important contaminants of oil sands process-affected water (ospw) .

Result of Action

The result of the action of Naphthenic acids, nickel salts is the formation of organic salts as the reservoir fluid is depressurized during normal production . These salts can cause corrosion problems within the oil refineries . Moreover, they are toxic to aquatic organisms and, therefore, are a main target compound for OSPW .

Action Environment

The action of Naphthenic acids, nickel salts is influenced by environmental factors. For instance, the presence of specific electron acceptors, trace elements, and the composition of the microbial community can affect the degradation of naphthenic acids . Moreover, the formation of metal naphthenates can occur in more acidic reservoirs .

Properties

IUPAC Name

naphthalene-2-carboxylate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEKYBOPAVTZKW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark-green and viscous; Not soluble in water; [MSDSonline]
Record name Nickel naphthenate
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CAS No.

61788-71-4
Record name Naphthenic acids, nickel salts
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Record name Naphthenic acids, nickel salts
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Record name Naphthenic acids, nickel salts
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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